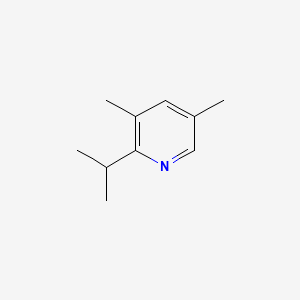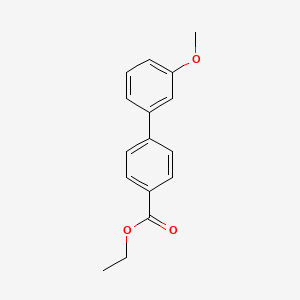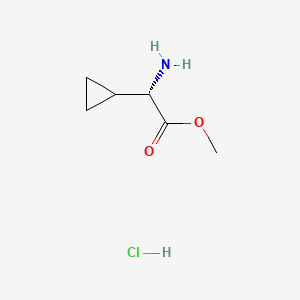
Aptamères
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apterin is a natural coumarin compound found in several plants . It is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica .
Synthesis Analysis
Apterin has been shown to inhibit protein synthesis by binding to tubule cells, which are necessary for the reabsorption of water and solutes in the kidney . The molecular docking analysis suggests that apterin binds to the enzyme 5-caffeoylquinic acid, which is involved in the synthesis of phenolic acids and coumarins . The 3-o-caffeoylquinic acid can be converted into 5-caffeoylquinic acid by enzymes such as caffeate O-methyltransferase (COMT) .Molecular Structure Analysis
The molecular formula of Apterin is C20H24O10 . Its average mass is 424.399 Da and its monoisotopic mass is 424.136932 Da . It has 7 defined stereocentres .Physical And Chemical Properties Analysis
Apterin is a powder with a molecular weight of 424.4 g/mol . Its density is 1.6±0.1 g/cm3 . The InChI Key is ALEQYOXVXJKFOM-KTZZUYPUSA-N .Applications De Recherche Scientifique
Diagnostic et traitement des maladies
Les aptamères sont utilisés dans la découverte de biomarqueurs de maladies, le diagnostic des maladies, le traitement et les vecteurs de délivrance ciblée de médicaments {svg_1}. Ils ont été particulièrement utiles dans le diagnostic et le traitement des maladies du foie {svg_2}.
Biosensoring
Les this compound sont largement utilisés dans les applications de biosensoring. Ils peuvent être développés pour interagir avec toutes les cibles souhaitées, facilitant les découvertes dans la recherche fondamentale {svg_3}.
Biotechnologie
Dans le domaine de la biotechnologie, les this compound jouent un rôle crucial. Ils sont utilisés dans diverses applications, y compris la facilitation du développement de nouvelles technologies et l'amélioration des technologies existantes {svg_4}.
Sécurité alimentaire
Les this compound sont utilisés pour garantir la sécurité alimentaire. Ils peuvent détecter les contaminants et autres substances nocives dans les aliments, contribuant à prévenir les maladies d'origine alimentaire {svg_5}.
Surveillance environnementale
Les this compound sont utilisés dans la surveillance environnementale. Ils peuvent détecter les polluants et autres substances nocives dans l'environnement, contribuant aux efforts de protection de l'environnement {svg_6}.
Agents thérapeutiques
Les this compound peuvent servir d'agents thérapeutiques. Ils peuvent être conçus pour interagir avec des cibles spécifiques dans le corps, offrant une approche ciblée du traitement {svg_7}.
Safety and Hazards
Apterin should be handled with care to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion, it is advised to rinse the mouth with water and seek immediate medical attention .
Mécanisme D'action
Target of Action
Apterin is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica, including the garden angelica and Zizia aptera It has been reported to show significantly inhibitory activity on nitric oxide production in raw2647 cells , suggesting that it may interact with enzymes or receptors involved in nitric oxide synthesis.
Mode of Action
Based on its reported inhibitory activity on nitric oxide production , it can be inferred that Apterin might interact with its targets, leading to changes in the cellular processes that regulate nitric oxide production
Biochemical Pathways
Given its reported inhibitory activity on nitric oxide production , it is plausible that Apterin may influence the nitric oxide synthesis pathway. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting nitric oxide production, Apterin could potentially affect these processes.
Result of Action
Its reported inhibitory activity on nitric oxide production suggests that Apterin could potentially influence cellular processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Apterin can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "2-amino-4-methylpyrimidine", "ethyl chloroformate", "triethylamine", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,4-dihydroxybenzoic acid with ethyl chloroformate and triethylamine to form ethyl 2,4-dihydroxybenzoate.", "Step 2: Reaction of ethyl 2,4-dihydroxybenzoate with 2-amino-4-methylpyrimidine in the presence of sodium hydroxide to form the corresponding amide.", "Step 3: Nitration of the amide with a mixture of sulfuric acid and nitric acid to form the nitro compound.", "Step 4: Reduction of the nitro compound with sodium sulfide to form the corresponding amino compound.", "Step 5: Diazotization of the amino compound with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 6: Coupling of the diazonium salt with 2,4-dihydroxybenzoic acid in the presence of sodium bicarbonate to form the desired product, Apterin.", "Step 7: Purification of Apterin by recrystallization from water and drying." ] } | |
Numéro CAS |
53947-89-0 |
Formule moléculaire |
C20H24O10 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
9-hydroxy-8-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3 |
Clé InChI |
ALEQYOXVXJKFOM-UHFFFAOYSA-N |
SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Q & A
Q1: What is apterin and where is it found?
A1: Apterin is a naturally occurring furanocoumarin glycoside. It is commonly found in plants belonging to the Umbelliferae family, also known as Apiaceae. [, ] Some examples of plant species where apterin has been identified include Heracleum platytaenium, Peucedanum praeruptorum, and Zizia aptera. [, , ]
Q2: What is the molecular structure of apterin?
A2: Apterin is a glycosylated dihydrofurocoumarin. Its structure consists of an angelicin core with a glucose moiety attached to the isopropyl group at position 8. [, ]
Q3: What is the molecular formula and weight of apterin?
A3: The molecular formula of apterin is C20H24O10.H2O, representing the monohydrate form. [] Its molecular weight is 444.4 g/mol.
Q4: What spectroscopic techniques are used to characterize apterin?
A4: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of apterin. This includes 1D and 2D NMR experiments such as DEPT, HSQC, HMBC, and ROESY to assign 1H and 13C NMR signals. [] Mass spectral analyses are used to determine the molecular weight and fragmentation patterns. []
Q5: Has apterin been found in other plant species besides Zizia aptera?
A5: Yes, while initially identified in Zizia aptera, research has revealed that apterin is found in various species within the Umbelliferae family. [, ] For instance, it has been isolated from the roots of Heracleum dissectum and Peucedanum praeruptorum. [, ]
Q6: What are the potential biological activities of apterin?
A6: While research on apterin is ongoing, some studies suggest it may possess antioxidant and anti-inflammatory properties. [, ] For example, in one study, apterin showed significant inhibitory activity on nitric oxide production in RAW264.7 cells, indicating potential anti-inflammatory effects. []
Q7: How does apterin compare to other furocoumarins in terms of its biological activity?
A7: While apterin belongs to the furanocoumarin class of compounds, its biological activity profile may differ from other members of this group. Further research is needed to directly compare the potency and selectivity of apterin with other furanocoumarins. []
Q8: Are there any known analytical methods for quantifying apterin in plant material?
A8: While specific details on analytical methods for apterin quantification are limited in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) could be employed. This method, coupled with suitable detectors like PDA or MS, could allow for the separation and quantification of apterin in complex plant matrices. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



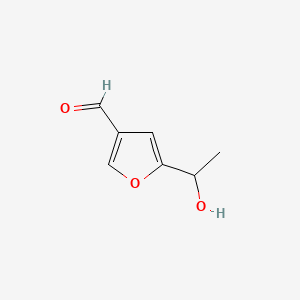


![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)
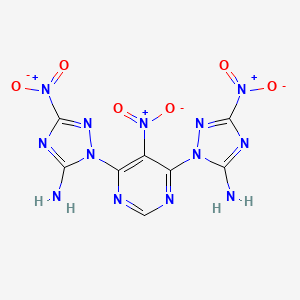
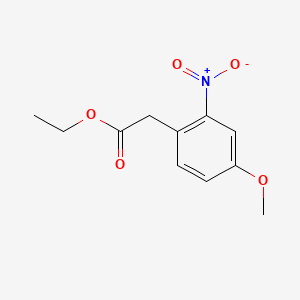
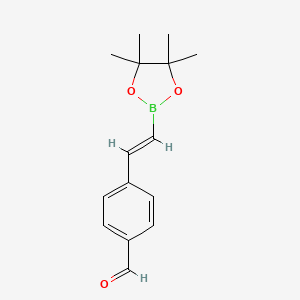
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
